

The Environmental Fate and Atmospheric Lifetime of CFC-113: A Technical Guide

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Compound of Interest

Compound Name: 1,1,2-Trichlorotrifluoroethane

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Abstract

Chlorofluorocarbon-113 (CFC-113), chemically known as 1,1,2-trichloro-1,2,2-trifluoroethane, is a synthetic compound historically used in a variety of industrial applications, including as a solvent and refrigerant. Due to its significant contribution to stratospheric ozone depletion, its production and consumption have been phased out under the Montreal Protocol. This technical guide provides a comprehensive overview of the environmental fate and atmospheric lifetime of CFC-113, intended for a scientific audience. It details the chemical's atmospheric transport, degradation pathways, and the experimental methodologies used to quantify its environmental impact. All quantitative data are presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams.

Introduction

CFC-113 is a fully halogenated chlorofluorocarbon, characterized by its high chemical stability in the troposphere. This stability allows it to persist in the atmosphere for extended periods, facilitating its transport to the stratosphere. Once in the stratosphere, CFC-113 undergoes photodissociation by high-energy ultraviolet (UV) radiation, releasing chlorine atoms. These chlorine atoms catalytically destroy ozone molecules, contributing to the depletion of the ozone layer, which shields the Earth from harmful UV-B radiation.[1][2] Understanding the atmospheric journey and ultimate fate of CFC-113 is crucial for assessing its environmental impact and monitoring the effectiveness of international regulations.



Physicochemical Properties and Environmental Impact Factors

The environmental persistence and impact of CFC-113 are quantified by several key metrics, which are summarized in the tables below. These values are essential for atmospheric modeling and environmental risk assessment.

Table 1: Key Physicochemical and Environmental

Properties of CFC-113

Property	Value	Reference(s)
Chemical Formula	CCl ₂ FCClF ₂	
Molar Mass	187.37 g/mol	_
Atmospheric Lifetime	85 - 109 years	[3]
Ozone Depletion Potential (ODP)	0.8 - 0.85	[3]
Global Warming Potential (GWP-100yr)	5820 - 6130	[3]

Atmospheric Fate and Transport

The environmental journey of CFC-113 begins with its emission into the troposphere. Due to its low reactivity in the lower atmosphere, it is not significantly removed by common atmospheric oxidants such as the hydroxyl radical (OH).[4] This chemical inertness allows for its gradual accumulation and transport to the stratosphere.

The primary mechanism for the removal of CFC-113 from the atmosphere is photolysis by short-wavelength UV radiation in the stratosphere.[1][5] A minor contribution to its degradation comes from its reaction with electronically excited oxygen atoms, O(¹D).[1]

Stratospheric Photodissociation

Once CFC-113 reaches the stratosphere, it absorbs UV radiation in the wavelength range of 190-230 nm, leading to the cleavage of a carbon-chlorine bond and the release of a chlorine



atom.

Reaction: $CCl_2FCClF_2 + hv (\lambda < 230 \text{ nm}) \rightarrow CClFCClF_2 + Cl$

The released chlorine atom then participates in a catalytic cycle that destroys ozone:

Catalytic Ozone Depletion Cycle: Cl + $O_3 \rightarrow ClO + O_2 ClO + O \rightarrow Cl + O_2 Net Reaction: O_3 + O \rightarrow 2O_2$

Reaction with O(1D)

A smaller fraction of CFC-113 is removed through reaction with excited oxygen atoms (O(¹D)), which are produced from the photolysis of ozone.

Reaction: CCl₂FCClF₂ + O(¹D) → Products (including Cl release)

The contribution of this reaction to the total atmospheric loss of CFC-113 is estimated to be around 6%.[1]

Atmospheric Lifetime Determination: Experimental Protocols

The atmospheric lifetime of CFC-113 is a critical parameter for understanding its long-term environmental impact. It is primarily determined by its stratospheric loss rate. Several experimental and modeling techniques are employed to estimate this value.

Measurement of UV Absorption Cross-Sections

Objective: To determine the efficiency with which CFC-113 absorbs UV radiation at different wavelengths and temperatures, which is a prerequisite for calculating its photolysis rate.

Methodology:

- Sample Preparation: A pure sample of CFC-113 is diluted in a bath gas (e.g., nitrogen or air) to known concentrations in a temperature-controlled absorption cell.
- Spectroscopic Measurement: A beam of UV light from a light source (e.g., a deuterium lamp)
 is passed through the absorption cell. The intensity of the light transmitted through the cell is



measured by a detector (e.g., a spectrometer) over a range of wavelengths (typically 190-230 nm).

- Data Acquisition: The absorption spectrum is recorded with the cell filled with the CFC-113 mixture (I) and with the cell evacuated or filled with only the bath gas (I₀).
- Calculation of Absorption Cross-Section (σ): The absorption cross-section is calculated using the Beer-Lambert law: σ(λ, T) = (1 / (n * L)) * ln(l₀(λ) / l(λ)) where:
 - \circ $\sigma(\lambda, T)$ is the absorption cross-section at a specific wavelength (λ) and temperature (T).
 - n is the number density of CFC-113 molecules in the cell.
 - L is the optical path length of the cell.
- Temperature Dependence: The measurements are repeated at various temperatures representative of the stratosphere (e.g., 200-300 K) to determine the temperature dependence of the cross-sections.

Table 2: UV Absorption Cross-Section Data for CFC-113a (CCl₃CF₃)

Note: Data for the more common isomer, CFC-113 (CCl₂FCClF₂), is not readily available in the searched literature. The data for CFC-113a provides a close approximation.

Wavelength (nm)	Cross-Section at 296 K (10 ⁻²⁰ cm²/molecule)	Cross-Section at 216 K (10 ⁻²⁰ cm²/molecule)	Reference(s)
192.5	150.0	140.0	
200.0	50.0	40.0	_
210.0	5.0	3.0	_
220.0	0.5	0.2	_
230.0	0.05	0.01	



Determination of O(¹D) Reaction Rate Constants

Objective: To measure the rate at which CFC-113 reacts with electronically excited oxygen atoms.

Methodology (Relative Rate Method):

- Reaction Chamber: A mixture of a reference compound with a known O(¹D) reaction rate constant, CFC-113, and an O(¹D) precursor (e.g., ozone) is prepared in a reaction chamber.
- O(¹D) Generation: O(¹D) atoms are generated by photolysis of the precursor using a pulsed laser.
- Concentration Monitoring: The concentrations of CFC-113 and the reference compound are monitored over time using techniques such as gas chromatography-mass spectrometry (GC-MS).
- Data Analysis: The relative rates of disappearance of CFC-113 and the reference compound are used to calculate the unknown rate constant for the reaction of O(¹D) with CFC-113.

Table 3: Reaction Rate Constant for CFC-113 with O(1D)

Temperature (K)	Rate Constant (cm³/molecule·s)	Reference(s)
298	$(2.0 \pm 0.5) \times 10^{-10}$	[1]

Atmospheric Lifetime Calculation from Kinetic Data

Objective: To calculate the atmospheric lifetime of CFC-113 using the experimentally determined UV absorption cross-sections and $O(^1D)$ reaction rate constants.

Methodology:

• Atmospheric Modeling: A 2-D or 3-D atmospheric model is used, which incorporates data on atmospheric transport, solar actinic flux, and the concentrations of other atmospheric species (e.g., O₃).



- Photolysis Rate Calculation: The photolysis rate (J) of CFC-113 at different altitudes and latitudes is calculated using the following integral: $J = \int \sigma(\lambda, T) * \phi(\lambda) * I(\lambda, z) d\lambda$ where:
 - \circ $\sigma(\lambda, T)$ is the absorption cross-section.
 - \circ $\varphi(\lambda)$ is the photodissociation quantum yield (assumed to be 1).
 - \circ I(λ , z) is the solar actinic flux at a specific wavelength and altitude (z).
- Loss Rate Calculation: The total local loss frequency (L) is the sum of the loss frequencies from photolysis and reaction with O(¹D): L = J + k(O¹D) * [O(¹D)]
- Global Lifetime Calculation: The global atmospheric lifetime (τ) is calculated by integrating the inverse of the total loss frequency over the entire atmosphere, weighted by the atmospheric distribution of CFC-113.

Multi-Species Inverse Modeling

Objective: To infer the atmospheric lifetime of CFC-113 from long-term atmospheric concentration measurements.

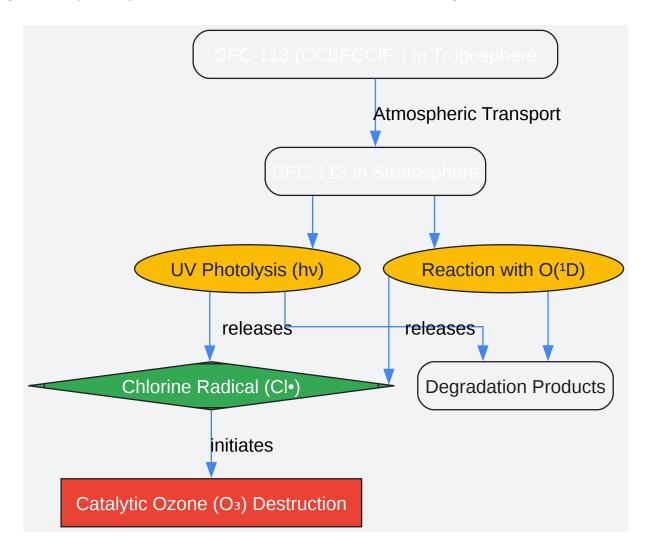
Methodology:

- Atmospheric Observations: Long-term, high-frequency measurements of CFC-113
 concentrations are obtained from global monitoring networks such as the Advanced Global
 Atmospheric Gases Experiment (AGAGE) and the National Oceanic and Atmospheric
 Administration Global Monitoring Division (NOAA GMD).
- Emission Inventories: Historical emission data for CFC-113 are compiled.
- Atmospheric Transport Model: A global 3-D chemical transport model is used to simulate the atmospheric distribution of CFC-113 based on the emission inventories and assumed atmospheric lifetimes.
- Inverse Modeling: A Bayesian inverse modeling framework is used to find the atmospheric lifetime that results in the best agreement between the model simulations and the atmospheric observations. This involves iteratively adjusting the lifetime and emissions to minimize the mismatch between the modeled and measured concentrations.



Visualizations of Key Processes

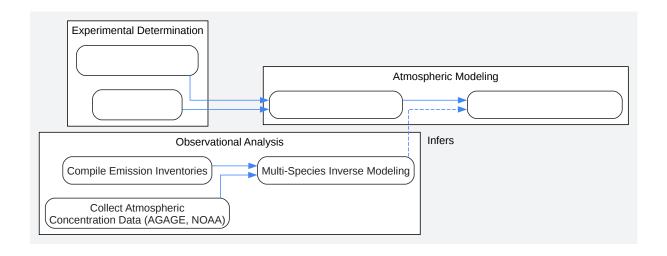
The following diagrams, generated using the DOT language, illustrate the atmospheric degradation pathway of CFC-113 and the workflow for determining its environmental fate.



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Caption: Atmospheric degradation pathway of CFC-113.





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Caption: Workflow for assessing the environmental fate of CFC-113.

Conclusion

The environmental fate of CFC-113 is characterized by its long atmospheric lifetime, primarily governed by stratospheric photolysis. This persistence allows it to act as a significant source of ozone-depleting chlorine in the stratosphere. The experimental and modeling methodologies outlined in this guide are essential for accurately quantifying its atmospheric lifetime and environmental impact. Continued atmospheric monitoring and refinement of these techniques are crucial for tracking the recovery of the ozone layer and ensuring the effectiveness of international environmental regulations. While the production of CFC-113 has been largely phased out, its long lifetime means it will remain a component of the atmosphere for many decades to come, necessitating ongoing scientific attention.

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